N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8801134
InChI: InChI=1S/C14H11N5O2/c20-13-8-4-2-6-11(13)16-14(21)10-5-1-3-7-12(10)19-9-15-17-18-19/h1-9,20H,(H,16,21)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3
Molecular Formula: C14H11N5O2
Molecular Weight: 281.27 g/mol

N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

VCID: VC8801134

Molecular Formula: C14H11N5O2

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

Description

N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of three key functional groups:

  • A hydroxyphenyl moiety,

  • A tetrazole ring, and

  • A benzamide backbone.

This compound is part of a broader class of heterocyclic and amide-containing molecules, which are often explored for their diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties.

Structural Features

The molecular structure of N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide includes:

  • A hydroxyl group (-OH) attached to a phenyl ring, which enhances hydrogen bonding potential and solubility.

  • A tetrazole ring (a five-membered heterocycle with four nitrogen atoms), known for its bioisosteric properties, often replacing carboxylic acid groups in drug design.

  • A benzamide group (-CONH-) that serves as a scaffold for further functionalization.

Molecular Formula: C14H11N5O2
Molecular Weight: ~281.27 g/mol

Synthesis Pathways

The synthesis of N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multistep organic reactions. A general approach includes:

  • Formation of the tetrazole ring: This is achieved by reacting an aryl nitrile with sodium azide under acidic or catalytic conditions.

  • Amide bond formation: The tetrazole intermediate is coupled with 2-hydroxybenzoic acid or its derivatives through condensation reactions using coupling agents like carbodiimides.

  • Purification and characterization: The final product is purified using recrystallization or chromatography and characterized by techniques such as NMR, IR, and mass spectrometry.

Biological Activities

N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide exhibits potential pharmacological properties due to its unique structural elements:

4.1 Antimicrobial Activity
The compound's tetrazole ring contributes to its ability to inhibit microbial growth by interfering with essential enzymatic pathways in bacteria and fungi.

4.2 Anticancer Potential
Benzamide derivatives are known to exhibit anticancer activity by targeting enzymes like histone deacetylases (HDACs) or kinases involved in cell proliferation.

4.3 Antiprotozoal Properties
The hydroxyl and tetrazole functionalities may enhance binding affinity to protozoan enzyme systems, making it a candidate for diseases like malaria or leishmaniasis.

Analytical Data

The following table summarizes typical analytical data for the compound:

TechniqueObservation
NMR SpectroscopySignals corresponding to aromatic protons, amide NH, and hydroxyl groups
IR SpectroscopyPeaks for -OH (~3300 cm⁻¹), amide C=O (~1650 cm⁻¹), and tetrazole (~1500 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z = 281 (M⁺)

Applications in Drug Development

N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide serves as a scaffold for designing drugs due to:

  • Its ability to mimic natural biomolecules.

  • Its stability under physiological conditions.

  • Its versatility for chemical modifications.

Potential applications include:

  • Development of antiprotozoal agents targeting Plasmodium falciparum or Leishmania species.

  • Use as an antimicrobial agent against resistant bacterial strains.

  • Exploration as an anticancer agent targeting specific molecular pathways.

Limitations and Challenges

Despite its promising features, challenges include:

  • Limited solubility in aqueous media due to aromatic groups.

  • Potential toxicity associated with tetrazole derivatives.

  • Need for extensive SAR studies to optimize efficacy and reduce side effects.

Product Name N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Molecular Formula C14H11N5O2
Molecular Weight 281.27 g/mol
IUPAC Name N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C14H11N5O2/c20-13-8-4-2-6-11(13)16-14(21)10-5-1-3-7-12(10)19-9-15-17-18-19/h1-9,20H,(H,16,21)
Standard InChIKey CTKOLQYODKTOQD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3
PubChem Compound 135649281
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator